5,6-Dichloro-3-(2-methoxyethyl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5,6-Dichloro-3-(2-methoxyethyl)pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-3-(2-methoxyethyl)pyrimidine-2,4(1H,3H)-dione typically involves the chlorination of a pyrimidine precursor followed by the introduction of the 2-methoxyethyl group. Common reagents used in these reactions include phosphorus oxychloride (POCl3) for chlorination and sodium methoxide (NaOCH3) for the methoxyethylation step. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, utilizing similar reagents and conditions as in laboratory synthesis but optimized for efficiency and yield. Safety measures and environmental controls are crucial in industrial settings to handle hazardous chemicals and by-products.
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-3-(2-methoxyethyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The methoxyethyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like amines (e.g., aniline) or thiols (e.g., thiophenol) under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with aniline would yield a 5,6-dichloro-3-(2-methoxyethyl)-4-anilinopyrimidine derivative.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5,6-Dichloro-3-(2-methoxyethyl)pyrimidine-2,4(1H,3H)-dione would depend on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
5,6-Dichloropyrimidine-2,4-dione: Lacks the methoxyethyl group, making it less versatile in certain applications.
3-(2-Methoxyethyl)pyrimidine-2,4-dione: Lacks the chlorine atoms, which may affect its reactivity and biological activity.
Uniqueness
5,6-Dichloro-3-(2-methoxyethyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of both chlorine atoms and the methoxyethyl group, which confer specific chemical properties and potential biological activities that are not present in its simpler analogs.
Properties
Molecular Formula |
C7H8Cl2N2O3 |
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Molecular Weight |
239.05 g/mol |
IUPAC Name |
5,6-dichloro-3-(2-methoxyethyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H8Cl2N2O3/c1-14-3-2-11-6(12)4(8)5(9)10-7(11)13/h2-3H2,1H3,(H,10,13) |
InChI Key |
NMOVWDCKSYFJSY-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=O)C(=C(NC1=O)Cl)Cl |
Origin of Product |
United States |
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